![molecular formula C11H7N3 B14755456 Pyrimido[4,5-C]quinoline CAS No. 230-13-7](/img/structure/B14755456.png)
Pyrimido[4,5-C]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-C]quinoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a pyrimidine ring and a quinoline ring. The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-C]quinoline derivatives can be achieved through various synthetic routes. One common method involves the use of multi-component one-pot reactions, which are efficient and environmentally friendly. For example, the Biginelli-type reaction, Michael addition, and intermolecular cyclization are frequently employed . These reactions typically involve the use of barbituric or thiobarbituric acid, amines, and aldehydes .
Another approach involves the use of quinoline derivatives and isatins as starting materials . Recent advancements in green chemistry techniques have further improved the synthesis of this compound derivatives .
Industrial Production Methods
Industrial production of this compound derivatives often involves large-scale multi-component reactions. These methods are designed to maximize yield and minimize waste. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[4,5-C]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Cyclo-condensation: This reaction involves the formation of a ring structure through the condensation of two or more molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Cyclo-condensation: Aldehydes, amines
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which exhibit a range of biological activities .
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Investigated for their role in inhibiting enzymes and modulating biological pathways.
Medicine: Explored as potential anticancer, antiviral, and antimicrobial agents
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-C]quinoline derivatives involves the inhibition of specific enzymes and modulation of biological pathways. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Other derivatives target viral replication enzymes, making them potential antiviral agents .
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-C]quinoline can be compared with other similar compounds, such as:
Quinoline: A simpler structure with a single fused ring system.
Pyrimido[4,5-B]quinoline: Another fused ring system with different biological activities.
[1,2,3]Triazino[4,5-B]quinoline: A triazine-containing fused ring system with unique properties.
[1,2,4]Triazolo[2’,3’3,4]pyrimido[6,5-B]quinoline: A complex fused ring system with potential antitumor activity.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold for the development of a wide range of therapeutic agents, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
230-13-7 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
pyrimido[4,5-c]quinoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-12-7-14-11(9)6-13-10/h1-7H |
Clé InChI |
KKXTYDYBYUZJTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CN=CN=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


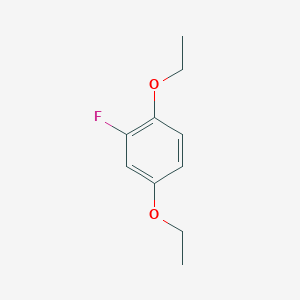
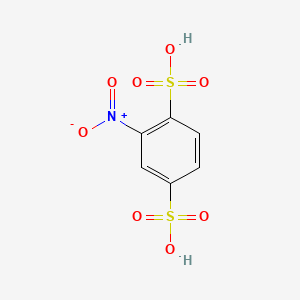
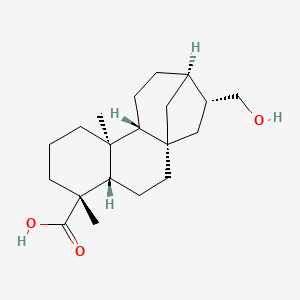
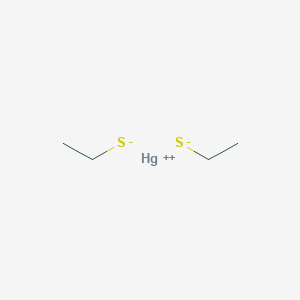

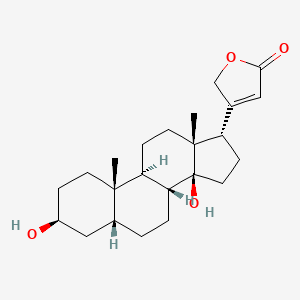
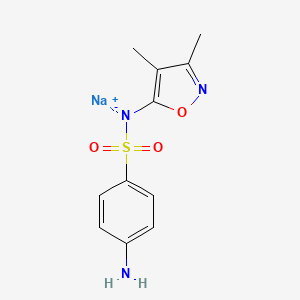
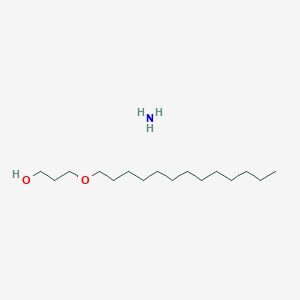
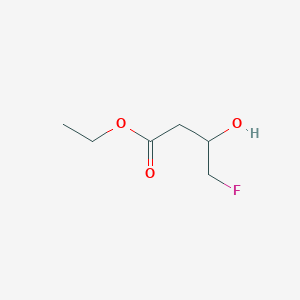


![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
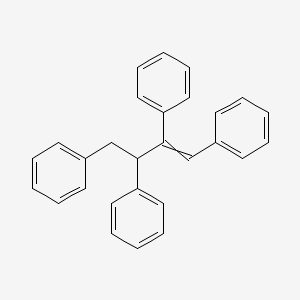
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
